Biotin-PEG4-amino-t-Bu-DADPS-C6-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a polyethylene glycol (PEG)-based PROTAC linker. This compound is used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system . It contains an azide group, making it a useful reagent in click chemistry reactions .
Mechanism of Action
Target of Action
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By exploiting this system, the compound can selectively degrade target proteins .
Pharmacokinetics
As a protac linker, it’s designed to enhance the bioavailability of the protacs it helps to form .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system .
Action Environment
It’s worth noting that the compound’s ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (cuaac) may be influenced by the presence of copper ions and other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is synthesized through a series of chemical reactions involving the incorporation of biotin, PEG4, and azide groups. The synthesis typically involves the following steps:
Protection and Deprotection: The use of protecting groups such as t-Bu (tert-butyl) to protect reactive sites during intermediate steps
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as DBCO or BCN without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and sodium ascorbate, in an aqueous or organic solvent.
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions are cycloaddition products, which are used in the synthesis of PROTAC molecules and other bioconjugates .
Scientific Research Applications
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-related proteins for degradation.
Industry: Utilized in the production of bioconjugates and other specialized chemical products
Comparison with Similar Compounds
Similar Compounds
6-Maleimidocapronic acid: An alkyl chain-based PROTAC linker used in the synthesis of PROTACs.
11-Aminoundecanoic acid: Another alkyl chain-based PROTAC linker.
Diethylene glycol bis (p-toluenesulfonate): A PEG-based PROTAC linker.
Uniqueness
Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is unique due to its combination of biotin, PEG4, and azide groups, which provide versatility in click chemistry and PROTAC synthesis. Its ability to undergo both CuAAC and SPAAC reactions makes it a valuable tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)/t37-,38-,41-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHHHVOFXKFHMG-PCXFPAGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N7O9SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.